

Spectroscopic Data of O-Toluenesulfonamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: O-Toluenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for **O-Toluenesulfonamide** (CAS No. 88-19-7), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

Chemical Structure and Properties

- IUPAC Name: 2-Methylbenzenesulfonamide
- Molecular Formula: $C_7H_9NO_2S$
- Molecular Weight: 171.22 g/mol [\[1\]](#)[\[2\]](#)
- Melting Point: 156-158 °C[\[2\]](#)
- Appearance: White to off-white powder or crystals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **O-Toluenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	1H	Ar-H
7.45 - 7.20	m	3H	Ar-H
5.50	s (broad)	2H	-SO ₂ NH ₂
2.60	s	3H	Ar-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
142.5	Ar-C (quaternary)
138.0	Ar-C (quaternary)
132.0	Ar-CH
130.5	Ar-CH
126.0	Ar-CH
125.5	Ar-CH
20.0	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350, 3250	Strong	N-H stretch (asymmetric and symmetric)
3070	Medium	Aromatic C-H stretch
2920	Medium	Aliphatic C-H stretch
1580, 1480, 1450	Medium to Strong	Aromatic C=C stretch
1330, 1160	Strong	S=O stretch (asymmetric and symmetric)
900	Strong	S-N stretch
760	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
171	45	[M] ⁺ (Molecular Ion)
155	30	[M - NH ₂] ⁺
107	20	[M - SO ₂] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
65	35	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A solution of **O-Toluenesulfonamide** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is prepared in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. The final volume is typically 0.5-0.7 mL. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **Instrumentation:** Spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
- **^1H NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. The spectral width usually covers 0-220 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A solid sample of **O-Toluenesulfonamide** is finely ground with potassium bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .

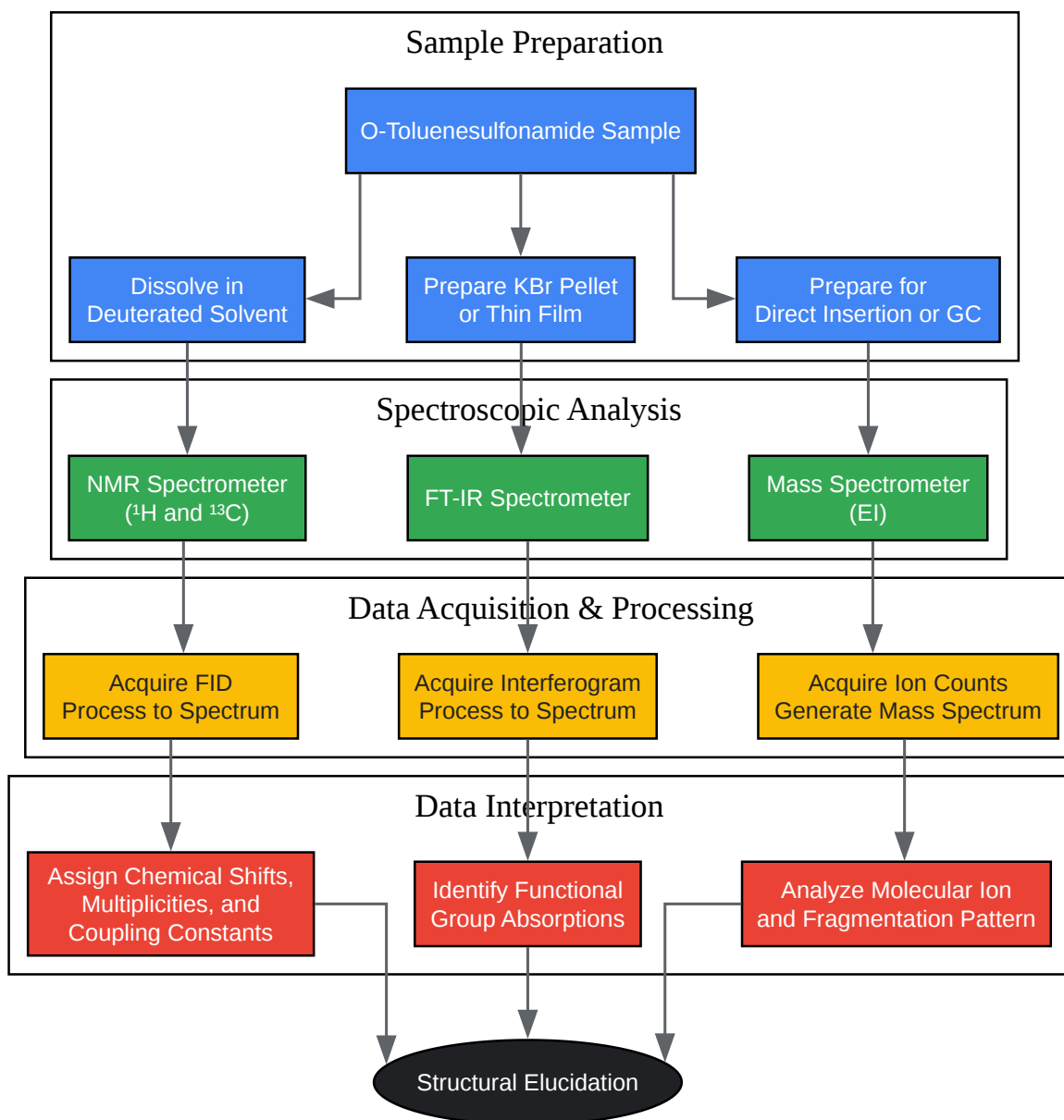
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

- **Ionization Method:** Electron Ionization (EI) is a common method for this type of molecule. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Acquisition:** The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **O-Toluenesulfonamide**.



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Caption: General workflow for the spectroscopic analysis of **O-Toluenesulfonamide**.

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References

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